molecular formula C7H7BrOS B12073718 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde

Cat. No.: B12073718
M. Wt: 219.10 g/mol
InChI Key: BUPLOOCSCVGSNU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a brominated thiophene derivative characterized by a thiophene ring substituted with a bromine atom at position 2, methyl groups at positions 4 and 5, and a carbaldehyde functional group at position 3. Its molecular formula is C₇H₇BrOS (molecular weight: ~219.10 g/mol). This compound is of interest in organic synthesis and materials science due to the reactivity of its aldehyde group and the electronic effects imparted by the bromine and methyl substituents.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-4-5(2)10-7(8)6(4)3-9/h3H,1-2H3

InChI Key

BUPLOOCSCVGSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C=O)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4,5-dimethylthiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions modify the functional groups present on the thiophene ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of thiophene derivatives, including 2-bromo-4,5-dimethylthiophene-3-carbaldehyde, as antimicrobial agents. In particular, compounds derived from this structure have shown promising results against biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The inhibition of biofilm formation is critical in combating antimicrobial resistance, as biofilms protect bacteria from both the immune system and antibiotic treatment .

Cancer Research

The compound has been explored in the context of cancer treatment, particularly as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Studies indicate that thiophene derivatives can suppress cellular lactate output and inhibit growth in various cancer cell lines, showcasing their potential as anticancer agents . The optimization of such compounds has led to the development of more potent inhibitors that could be used in therapeutic strategies against cancers like pancreatic cancer and Ewing’s sarcoma .

Organic Electronics

Thiophene derivatives are widely utilized in organic electronic devices due to their favorable electronic properties. The incorporation of bromo and aldehyde functional groups enhances the solubility and processability of these materials, making them suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Antimicrobial ActivityInhibition of Pseudomonas aeruginosa biofilmsEffective against biofilm formation; critical for combating resistance
Cancer ResearchLDH inhibition in cancer cell linesDemonstrated sub-micromolar suppression of lactate output; potential therapeutic agent
Organic ElectronicsUse in photovoltaics and OLEDsEnhances solubility and electronic properties

Case Studies

  • Inhibition of Biofilm Formation
    • Study Focus: Evaluated the effectiveness of various thiophene derivatives.
    • Methodology: Confocal microscopy was used to measure fluorescence intensity as a proxy for bacterial density.
    • Results: Compounds showed comparable bacterial densities to controls, indicating non-bactericidal properties while effectively inhibiting biofilm formation .
  • Lactate Dehydrogenase Inhibition
    • Study Focus: Investigated the effects of thiophene derivatives on LDH activity.
    • Methodology: Quantitative high-throughput screening was employed to identify potent inhibitors.
    • Results: Identified several lead compounds with nanomolar activity against LDH, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the aldehyde group can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Isomer: 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde

The most direct analog is 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde (CAS: 887575-78-2), a positional isomer with bromine at position 4 and methyl groups at positions 2 and 5 (vs. bromine at position 2 and methyl at 4,5 in the target compound). Key differences include:

Property 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde
Substituent Positions Br (2), CH₃ (4,5), CHO (3) Br (4), CH₃ (2,5), CHO (3)
Molecular Formula C₇H₇BrOS C₇H₇BrOS
Molecular Weight ~219.10 g/mol 219.099 g/mol
Exact Mass ~217.94 217.940
LogP (Lipophilicity) Not reported 2.939

Key Insights :

  • Steric and Electronic Effects : The bromine position alters the electron density distribution on the thiophene ring. Bromine at position 2 (ortho to the aldehyde) may increase steric hindrance near the reactive aldehyde group compared to bromine at position 4.
  • Lipophilicity : The isomer’s LogP value (2.94) suggests moderate lipophilicity, likely influenced by methyl groups enhancing hydrophobic interactions. The target compound’s LogP may differ slightly due to substituent arrangement.

Brominated Aromatic Compounds in Analytical Chemistry

Evidence from textile analyses highlights brominated analogs like 2-bromo-4,6-dinitroaniline and 3,5-dinitrobromobenzene (Fig. 2 in ). While structurally distinct (aniline/benzene cores vs. thiophene), these compounds share functional similarities:

Property 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde 2-Bromo-4,6-dinitroaniline
Core Structure Thiophene Benzene (aromatic amine)
Functional Groups Br, CH₃, CHO Br, NO₂, NH₂
Polarity Moderate (aldehyde + bromine) High (nitro groups + amine)
Analytical Challenges Potential adsorption in GC systems Strong peak tailing in GC due to polarity

Key Insights :

  • Polarity and Detection : Brominated thiophenes may exhibit adsorption in gas chromatography (GC) systems, akin to polar bromoanilines, due to interactions with stationary phases .
  • Health and Regulatory Risks: Brominated aromatics like 2-bromo-4,6-dinitroaniline exceed REACH limits (e.g., 282 µg/g in textiles) and pose mutagenicity risks .

Thiophene Derivatives with Aldehyde Groups

Key inferred differences:

  • Reactivity: The bromine atom in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), absent in non-halogenated analogs.
  • Applications : Bromothiophenes are precursors in pharmaceuticals and organic electronics; aldehyde functionality allows condensation reactions for heterocycle synthesis.

Biological Activity

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C8H8BrOS
Molecular Weight : 239.11 g/mol
IUPAC Name : 2-bromo-4,5-dimethylthiophene-3-carbaldehyde
Structure : The compound features a thiophene ring substituted with bromine and aldehyde groups, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which is vital for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of approximately 25 µg/mL.

The biological activity of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that the bromine atom plays a critical role in enhancing the compound's reactivity towards nucleophiles in microbial enzymes, leading to inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde. The results indicated that this compound exhibited superior activity compared to other derivatives tested, making it a candidate for further development as an antimicrobial agent .
  • Oxidative Stress Research :
    Another investigation focused on the antioxidant capacity of the compound in cellular models exposed to oxidative stress. The results showed that treatment with 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde significantly reduced markers of oxidative damage in cultured cells .
  • Mechanistic Insights :
    Research into the mechanism of action revealed that the compound might inhibit key enzymes involved in bacterial cell wall synthesis. This was evidenced by enzyme assays demonstrating a dose-dependent inhibition pattern .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde. Potential areas include:

  • In vivo studies to assess efficacy and safety profiles.
  • Structural modifications to enhance potency and selectivity against specific pathogens.
  • Exploration of additional biological activities , such as anti-inflammatory or anticancer properties.

Q & A

What are the optimal synthetic conditions for achieving high-purity 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde via electrophilic substitution?

Basic
Electrophilic bromination under acidic conditions is a common method. For example, KBrO₃ in H₂SO₄ can generate bromine in situ for regioselective substitution. Scale-up studies show that maintaining stoichiometric control and reaction temperature (e.g., 0–5°C) minimizes side products. Yields vary with substrate mass: 0.5 g veratraldehyde yielded 21.6%, while 1.0 g improved to 82.0% due to reduced surface-area-to-volume effects . Post-synthesis, recrystallization in ethanol-water mixtures enhances purity, confirmed by melting point analysis (142–144°C) .

How can spectroscopic and crystallographic methods resolve ambiguities in confirming the aldehyde group’s position and electronic environment?

Basic
Combine ¹H/¹³C NMR to identify carbonyl signals (δ ~10 ppm for aldehydes) and coupling patterns. IR spectroscopy confirms C=O stretching (~1700 cm⁻¹). For structural certainty, single-crystal X-ray diffraction (SHELX programs ) provides unambiguous assignment. Graph set analysis (e.g., Etter’s formalism ) can map hydrogen-bonding interactions, clarifying crystal packing effects on reactivity.

What experimental strategies address contradictory yield trends observed during bromination scale-up?

Advanced
Yield inconsistencies often arise from mass transfer limitations or heat dissipation. Systematic Design of Experiments (DoE) can optimize parameters:

  • Reagent stoichiometry (e.g., KBrO₃:H₂SO₄ ratio)
  • Temperature gradients (controlled via jacketed reactors)
  • Agitation speed (enhances mixing in larger batches)

Evidence from scaled syntheses (0.5–3.0 g) suggests non-linear yield relationships, highlighting the need for kinetic profiling . Statistical tools like ANOVA can isolate critical variables.

How do bromine and methyl substituents influence the thiophene ring’s electronic properties and regioselectivity in further functionalization?

Advanced
The bromine atom acts as an electron-withdrawing group, directing electrophiles to the 3-position via resonance. Methyl groups (electron-donating) ortho to the aldehyde stabilize the ring through hyperconjugation, altering charge distribution. Comparative studies on analogs (e.g., ethyl 2-(5-bromothiophene-2-amido) derivatives ) reveal that dimethyl substitution enhances steric hindrance, reducing nucleophilic attack at the 5-position. DFT calculations or Hammett σ⁺ values can quantify these effects.

What are the common side reactions in dimethylthiophene bromination, and how are they mitigated?

Basic
Side reactions include:

  • Over-bromination : Controlled by limiting Br₂ equivalents.
  • Oxidation of aldehyde : Avoided by using mild acids (e.g., H₃PO₄ instead of H₂SO₄).
  • Isomer formation : Regioselectivity is enhanced via low-temperature, slow addition of brominating agents .

TLC monitoring (hexane:EtOAc) and quenching with Na₂S₂O₃ at reaction completion minimize byproducts.

How can hydrogen-bonding networks in the crystal structure inform solubility and stability predictions?

Advanced
Graph set analysis (e.g., R₂²(8) motifs ) identifies H-bond donors/acceptors. For instance, aldehyde-oxygen may form C=O···H interactions with adjacent molecules, reducing solubility in apolar solvents. SHELXL-refined structures reveal packing coefficients, correlating with melting points and hygroscopicity. Such data guide solvent selection for recrystallization or co-crystal design.

What mechanistic insights explain discrepancies in catalytic vs. stoichiometric bromination efficiency?

Advanced
Catalytic bromination (e.g., using Br₂/FeBr₃) may underperform due to Fe³⁺ coordinating to the aldehyde, deactivating the ring. Stoichiometric methods (KBrO₃/H⁺) avoid this but require precise pH control to prevent aldehyde oxidation. Kinetic studies (e.g., in situ UV-Vis monitoring ) reveal rate-limiting steps, while Hammett plots quantify substituent effects on transition states.

How does the compound’s electronic structure impact its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced
The C-Br bond is reactive in Pd-catalyzed couplings. However, steric hindrance from methyl groups may slow transmetallation. Computational studies (NBO analysis) show that the aldehyde’s electron-withdrawing nature polarizes the C-Br bond, enhancing oxidative addition. Comparative data from analogs (e.g., 4-bromo-5-methylthiophene-2-carbaldehyde ) suggest that dimethyl substitution increases TON (turnover number) in couplings with aryl boronic acids.

What safety protocols are critical given the compound’s thermal decomposition risks?

Basic
Avoid open flames: combustion releases toxic gases (CO, CO₂) . Use inert atmospheres (N₂/Ar) during high-temperature reactions. Storage below 4°C in amber vials prevents photodegradation. PPE (gloves, goggles) and fume hoods are mandatory due to potential lachrymatory effects from aldehyde vapors .

How can researchers validate conflicting bioactivity data for thiophene derivatives in pharmacological assays?

Advanced
Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities. For example, a thiophene-carbaldehyde analog showed spliceosome inhibition , but batch-to-batch purity variations (HPLC-MS) may skew results. Metabolomic profiling (LC-HRMS) identifies degradation products, while QSAR models differentiate substituent effects on IC₅₀ values.

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